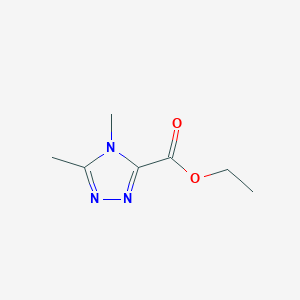![molecular formula C13H14BrN3O B12440726 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 276236-99-8](/img/structure/B12440726.png)
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Vue d'ensemble
Description
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features a piperidine ring attached to an oxadiazole ring, which is further substituted with a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate acid chloride.
Bromination: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling with Piperidine: The final step involves coupling the bromophenyl-oxadiazole intermediate with piperidine under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be used in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring or the piperidine ring.
Applications De Recherche Scientifique
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine depends on its specific application:
Neurological Effects: It may interact with neurotransmitter receptors or ion channels, modulating their activity.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit key enzymes.
Electronic Properties: In materials science, its mechanism involves the transfer of electrons or holes through the molecular structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)piperidine: Lacks the oxadiazole ring, making it less versatile in electronic applications.
3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the combination of the piperidine and oxadiazole rings, which confer distinct electronic and steric properties, making it a valuable compound for diverse scientific research applications.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXZNTWKHMPWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218842 | |
| Record name | 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276236-99-8 | |
| Record name | 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=276236-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)




![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)

